2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Beschreibung

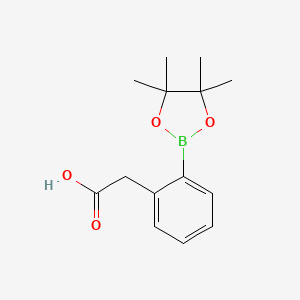

Chemical Structure:

The compound 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: 1072945-02-8) features a phenyl ring with a pinacol boronate ester group at the ortho position and an acetic acid moiety at the adjacent carbon. Its molecular formula is C₁₄H₁₉BO₄, with a molecular weight of 262.11 g/mol .

Eigenschaften

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYGTSLIDQFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674805 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-02-8 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The compound is typically synthesized by constructing the boronate ester functionality on a phenylacetic acid scaffold or by introducing the acetic acid group onto a boronate ester-substituted phenyl ring. The key steps generally involve:

- Formation of the boronate ester via reaction of aryl boronic acid or aryl halide with pinacol.

- Introduction or conversion of side chains to the acetic acid group through hydrolysis or carboxylation reactions.

Preparation via Boronate Ester Formation and Subsequent Hydrolysis

One common approach starts from a boronate ester intermediate, which is then hydrolyzed to yield the target acetic acid derivative.

Boronate Ester Formation: Arylboronic acid or arylboronic acid pinacol ester precursors are reacted with pinacol in solvents such as acetonitrile under reflux conditions with drying agents like magnesium sulfate to form the pinacol boronate ester intermediate. For example, 4-(hydroxymethyl)phenylboronic acid reacts with pinacol at about 80°C for 24 hours to yield the boronate ester intermediate with about 85% yield.

Hydrolysis to Acetic Acid: The boronate ester intermediate is subjected to hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water at room temperature (~20°C) for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS). After completion, the reaction mixture is acidified with 2N HCl and extracted with ethyl acetate to isolate the crude product, which is often sufficiently pure for further use.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | Pinacol, MgSO4, Acetonitrile, reflux 24h, 80°C | 85 | Intermediate for further reaction |

| Hydrolysis | LiOH (3 eq.), THF:H2O (1:1), RT, 4h | 65 | Hydrolysis to acetic acid derivative |

Alternative Method: Carbonyldiimidazole Activation and Coupling

Another preparative route involves activating the hydroxymethyl group on the phenylboronic acid pinacol ester using N,N'-carbonyldiimidazole (CDI) in dichloromethane at room temperature. This activation facilitates subsequent transformations to introduce the acetic acid moiety.

- The reaction is carried out under inert atmosphere at 20°C for 1-2 hours.

- The product is purified by washing with acid and drying over sodium sulfate, yielding about 85% of the activated intermediate.

This intermediate can then be used in palladium-catalyzed cross-coupling reactions or further functional group transformations to install the acetic acid group.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

The boronate ester intermediate can participate in Suzuki-Miyaura cross-coupling reactions to attach various aryl or heteroaryl groups, which can be further modified to yield the acetic acid derivative.

- Typical conditions include Pd(PPh3)4 as catalyst, sodium carbonate as base, in a mixture of water and N,N-dimethylformamide (DMF) at 100°C for 3 hours.

- After reaction, purification by silica gel chromatography affords the coupled products with yields around 70-85%.

This method allows structural diversification and late-stage functionalization toward the target compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- The hydrolysis step using lithium hydroxide is critical for converting the ester or intermediate to the acetic acid form and requires careful control of reaction time and pH to maximize yield and purity.

- The use of pinacol as a boronate ester protecting group is favored for its stability and ease of handling during subsequent synthetic steps.

- Palladium-catalyzed cross-coupling reactions offer versatility but require optimization of catalyst loading, temperature, and base for best results.

- Purification methods such as silica gel chromatography and extraction with ethyl acetate are standard to obtain high-purity products suitable for pharmaceutical and materials applications.

Biologische Aktivität

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxaborolane moiety which is known for its unique reactivity in organic synthesis. The molecular formula is , with a molecular weight of approximately 297.14 g/mol. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant anticancer activity. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. The presence of the dioxaborolane group enhances the reactivity and potential efficacy against cancer cell lines .

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The dioxaborolane moiety is thought to participate in reversible covalent bonding with biomolecules, potentially leading to altered signaling pathways that favor apoptosis in cancer cells .

Case Studies

- Study on Antitumor Activity : A study published in ACS Publications demonstrated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The study reported IC50 values indicating effective concentration ranges for therapeutic use .

- In Vivo Efficacy : In a murine model of breast cancer, treatment with a related boron compound resulted in significant tumor size reduction compared to controls. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs.

| Study Reference | Biological Activity | IC50 (µM) | Model |

|---|---|---|---|

| Anticancer | 10-20 | In vitro (breast cancer cell lines) | |

| Tumor reduction | N/A | In vivo (murine model) | |

| Enzyme inhibition | 15 | In vitro (specific enzyme assays) |

Safety and Toxicity

While the biological activities are promising, it is crucial to assess the safety profile of these compounds. Preliminary toxicity studies suggest that at therapeutic doses, side effects are minimal; however, further studies are required to establish long-term safety profiles and potential off-target effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to modulate biological pathways:

- Anticancer Activity : Research indicates that derivatives of boron compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that boron-containing compounds can target the PI3K/Akt signaling pathway, crucial for tumor growth and survival .

- Anti-inflammatory Properties : The acetic acid moiety may enhance solubility and bioavailability of the compound in biological systems, making it a candidate for anti-inflammatory drug development .

Materials Science

In materials science, 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is utilized in:

- Synthesis of Covalent Organic Frameworks (COFs) : The compound serves as a building block for COFs due to its ability to form stable covalent bonds. These materials are valuable for gas storage and separation applications .

- Photocatalytic Systems : The dioxaborolane structure can enhance the photocatalytic properties of materials used in solar energy conversion and environmental remediation processes .

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds effectively. This capability is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of the boron atom allows for selective functionalization of aromatic rings under mild conditions .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Purity : ≥96% (commercially available in 250 mg to 5 g quantities) .

- Synonym: 4-Carboxymethyl phenylboronic acid pinacol ester .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, particularly in drug discovery (e.g., tubulin inhibitors) .

Structural Analogues: Positional Isomers and Functional Group Variants

Table 1: Structural and Functional Comparisons

Key Observations :

- Functional Group Impact : Ester derivatives (e.g., ethyl or methyl esters) improve lipophilicity, making them suitable for prodrug strategies or reactions requiring protected carboxylic acids .

Halogenated Derivatives

Fluorinated Analogs :

- 2-(4-Fluoro-3-(dioxaborolan)phenyl)acetic acid (CAS: N/A) and 2-(5-Fluoro-2-(dioxaborolan)phenyl)acetic acid (CAS: N/A) introduce fluorine at the meta or para positions relative to the boronate group. Fluorine enhances metabolic stability and electron-withdrawing effects, which can modulate charge transfer in optoelectronic materials .

Substituted Acetamide Derivatives

Examples :

- N-(4-(tert-butyl)phenyl)-2-(4-(dioxaborolan)phenyl)acetamide : Synthesized via amide coupling of the target compound with 4-(tert-butyl)aniline (43% yield) .

- N-(7-phenylheptyl)-2-(4-(dioxaborolan)phenyl)acetamide : Used in CNS-directed therapies due to improved membrane permeability (67% yield) .

Applications :

These derivatives are critical in medicinal chemistry for targeting tubulin polymerization or CNS receptors, leveraging the boronate group for further functionalization .

Stability and Reactivity

- Hydrolysis Sensitivity : The pinacol boronate ester in all analogs protects the boronic acid from hydrolysis, enhancing stability under aqueous conditions .

- Ortho vs. Para Reactivity : Ortho -substituted compounds may exhibit slower Suzuki coupling kinetics due to steric effects, whereas para -substituted analogs are more reactive in cross-coupling reactions .

Material Science

- Fluorinated derivatives are explored for light-controlled hydroboration reactions, where electronic effects from fluorine improve regioselectivity .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions. A representative method involves:

- Step 1 : Palladium-catalyzed coupling of aryl halides (e.g., 4-chloro-2-bromophenylacetic acid derivatives) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a base (e.g., KOAc) and a ligand (e.g., XPhos) in anhydrous 1,4-dioxane at 90°C under inert atmosphere for 24 hours .

- Step 2 : Acidic hydrolysis of intermediates (e.g., methyl 2-(4-chloro-2-bromophenyl)acetate) to yield the final carboxylic acid .

- Yield : Reported yields range from 33% to 44% depending on purification methods (e.g., column chromatography with SiO₂ and EtOAc/pentane gradients) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Standard analytical methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify the presence of the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and acetic acid moiety (δ 3.6–3.8 ppm for CH₂ and δ 12–13 ppm for COOH) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C14H19BO4, exact mass 262.11 g/mol) .

- HPLC purity analysis : To ensure ≥96% purity, as reported in commercial batches .

Q. What are the typical reactivity patterns of this boronic ester in cross-coupling reactions?

The compound participates in:

- Suzuki–Miyaura couplings : Reacts with aryl/heteroaryl halides (e.g., bromopyrimidines) using Pd(PPh3)4 or PdCl2(dppf) catalysts in THF/H2O at 80–100°C .

- Protodeboronation mitigation : Stabilized by pinacol ester protection, reducing undesired deboronation under basic conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura coupling efficiency with sterically hindered partners?

Key strategies include:

- Ligand screening : Bulky ligands like SPhos or RuPhos enhance catalytic activity for ortho-substituted substrates .

- Solvent optimization : Mixed solvents (e.g., dioxane/H2O) improve solubility of polar intermediates .

- Temperature gradients : Gradual heating (50°C → 90°C) reduces side reactions in multi-step couplings .

Table 1 : Optimization Parameters for Coupling Reactions

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)2/SPhos | +15% | |

| Solvent | Dioxane/H2O (4:1) | +10% | |

| Reaction Time | 18–24 hours | +8% |

Q. How to address instability of the acetic acid moiety during long-term storage?

Q. What are the applications of this compound in designing enzyme inhibitors (e.g., FABP4/5)?

- Structure-activity relationship (SAR) studies : The boronic ester serves as a bioisostere for carboxylate groups, enhancing target binding in quinoline-based inhibitors .

- In vivo stability : The pinacol ester improves metabolic stability compared to free boronic acids, as shown in pharmacokinetic studies .

Table 2 : Biological Activity Data for FABP4/5 Inhibitors Derived from the Compound

| Derivative | IC50 (nM) | LogP | Reference |

|---|---|---|---|

| 4l (Chloro-substituted) | 12.3 ± 1.2 | 3.1 | |

| 4e (Methoxy-substituted) | 8.9 ± 0.8 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.